

An In-depth Technical Guide to the Synthesis and Characterization of Pemigatinib-D6

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Compound of Interest

Compound Name: Pemigatinib-D6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Pemigatinib-D6**, a deuterated isotopologue of the selective fibroblast growth factor receptor (FGFR) inhibitor, Pemigatinib. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Introduction to Pemigatinib and the Rationale for Deuteration

Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3, which are key drivers in various forms of cancer.[1] By blocking the FGFR signaling pathway, Pemigatinib effectively inhibits the proliferation and survival of cancer cells.[2][3][4][5] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]

The synthesis of deuterated active pharmaceutical ingredients (APIs), such as **Pemigatinib-D6**, is a strategic approach employed in drug discovery and development. The substitution of hydrogen with its stable isotope, deuterium, can modify the metabolic profile of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[6][7] **Pemigatinib-D6** serves as

an invaluable tool in pharmacokinetic studies as an internal standard for mass spectrometry-based bioanalysis.

Proposed Synthesis of Pemigatinib-D6

A plausible synthetic route to **Pemigatinib-D6** is proposed, based on the established synthesis of Pemigatinib. The key step involves the introduction of the deuterated ethyl group via a deuterated reagent. The proposed synthesis is a multi-step process culminating in the formation of the final deuterated product.

Synthesis of Key Intermediates

The synthesis commences with the preparation of the core heterocyclic structure and the aniline fragment, following established literature procedures for Pemigatinib.

Introduction of the Deuterated Moiety

The critical step in the synthesis of **Pemigatinib-D6** is the reaction of the advanced amine intermediate with deuterated ethyl isocyanate (ethyl-d₅-isocyanate). This reagent can be synthesized from commercially available deuterated starting materials.

Final Assembly and Purification

The final cyclization step to form the tricyclic core of **Pemigatinib-D6** is followed by purification using standard chromatographic techniques to yield the highly pure deuterated compound.

Characterization of Pemigatinib-D6

A comprehensive characterization of **Pemigatinib-D6** is essential to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium. The mass spectrum of **Pemigatinib-D6** is expected to show a molecular ion peak at an m/z value that is 6 units higher than that of unlabeled Pemigatinib.

Table 1: Predicted Mass Spectrometry Data for **Pemigatinib-D6**

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed [M+H] ⁺ (m/z)
Pemigatinib	C ₂₄ H ₂₇ F ₂ N ₅ O ₄	487.2031	488.2109
Pemigatinib-D6	C ₂₄ H ₂₁ D ₆ F ₂ N ₅ O ₄	493.2408	494.2486

Note: The observed [M+H]⁺ for Pemigatinib is based on available literature.^{[8][9]} The predicted value for **Pemigatinib-D6** reflects the addition of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise location and extent of deuteration.

- ¹H NMR: The proton NMR spectrum of **Pemigatinib-D6** is expected to be nearly identical to that of Pemigatinib, with the notable absence or significant reduction of the signals corresponding to the ethyl group protons.
- ²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated ethyl group, providing definitive proof of deuterium incorporation at the desired positions.
- ¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbons attached to deuterium atoms.

Table 2: Predicted ¹H NMR Data Comparison for the Ethyl Group

Protons	Pemigatinib (Predicted Chemical Shift, ppm)	Pemigatinib-D6 (Predicted Observation)
-CH ₂ -	~3.4	Signal significantly reduced or absent
-CH ₃	~1.2	Signal significantly reduced or absent

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized **Pemigatinib-D6**. The retention time of **Pemigatinib-D6** is expected to be very similar to that of unlabeled Pemigatinib under identical chromatographic conditions.

Table 3: HPLC Purity Data

Parameter	Specification
Purity (by UV at 254 nm)	≥ 98%
Isotopic Purity	≥ 98% Deuterium Incorporation

Experimental Protocols

Proposed Synthesis of Pemigatinib-D6

A detailed, step-by-step experimental protocol for the proposed synthesis would be included here, covering reagents, solvents, reaction conditions, and purification methods.

Mass Spectrometry Analysis

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.

NMR Spectroscopy

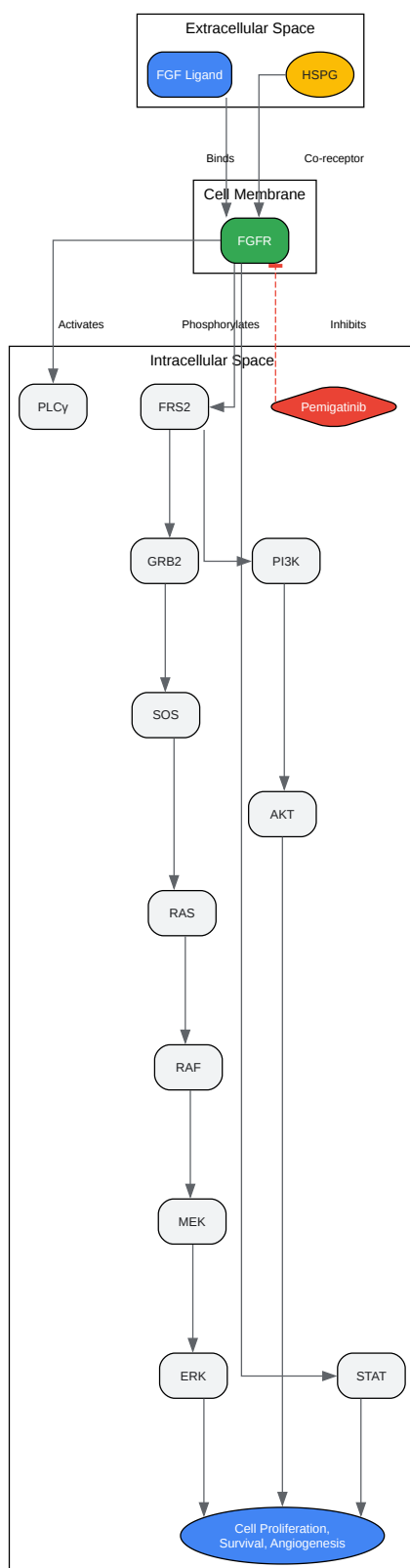
- Instrumentation: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
- Experiments: ¹H NMR, ²H NMR, ¹³C NMR, and correlation spectroscopy (e.g., HSQC) to confirm assignments.

HPLC Analysis

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
- Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Visualizations

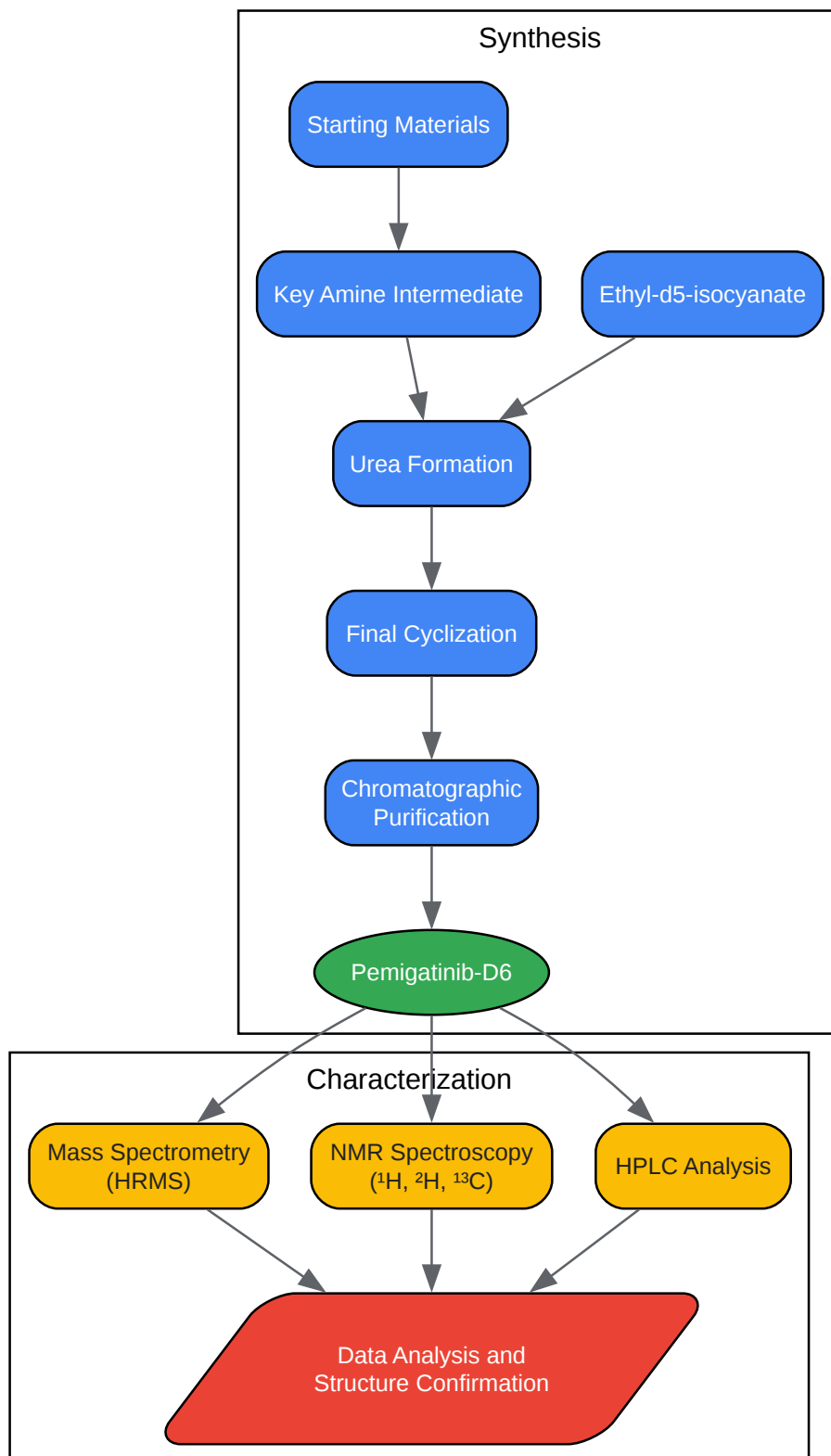
FGFR Signaling Pathway



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Caption: The FGFR signaling pathway and the inhibitory action of Pemigatinib.

Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **Pemigatinib-D6**.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of **Pemigatinib-D6**. The proposed synthetic route provides a clear path to obtaining this valuable deuterated internal standard. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This information is critical for researchers and drug development professionals working on the bioanalysis and pharmacokinetic profiling of Pemigatinib.

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